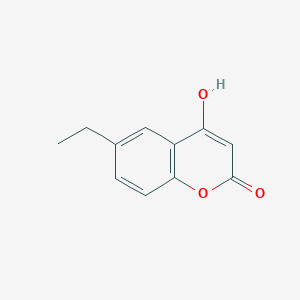

6-Ethyl-4-hydroxycoumarin

Beschreibung

Historical Context of 4-Hydroxycoumarins in Medicinal Chemistry

The story of 4-hydroxycoumarins in medicine is intrinsically linked to a mysterious hemorrhagic disease in cattle that emerged in the 1920s. wikipedia.org The ailment was traced to the consumption of spoiled sweet clover hay. wikipedia.org After extensive research, Karl Link and his team at the University of Wisconsin identified the causative agent in 1940 as dicoumarol, a molecule formed from the fungal transformation of coumarin (B35378) naturally present in the plant. wikipedia.orgwikipedia.org This discovery of dicoumarol, a symmetrical biscoumarin, marked the birth of the 4-hydroxycoumarin (B602359) class of anticoagulants. wikipedia.orgindexcopernicus.com

Dicoumarol itself was briefly used as a medicinal anticoagulant, but its challenging pharmacological profile led to the development of synthetic derivatives. wikipedia.orgpinellinutraceuticals.com Warfarin (B611796), a simpler, more predictable synthetic derivative of dicoumarol, was introduced in the mid-1950s and became the cornerstone of oral anticoagulant therapy for decades. wikipedia.orgtaylorandfrancis.com The primary mechanism of action for these compounds is the inhibition of vitamin K epoxide reductase, an enzyme crucial for recycling vitamin K. wikipedia.orgwikipedia.org This, in turn, hinders the synthesis of vitamin K-dependent clotting factors, leading to their anticoagulant effect. taylorandfrancis.com

Significance of 6-Ethyl-4-hydroxycoumarin within the Broader Coumarin Class

This compound is a derivative of the core 4-hydroxycoumarin structure, distinguished by an ethyl group at the 6-position of the benzopyran-2-one ring. nih.gov While the parent 4-hydroxycoumarin itself is not an anticoagulant, it serves as a vital precursor for many synthetic anticoagulants. wikipedia.orgnih.gov The introduction of substituents onto the coumarin ring system is a key strategy for modulating the biological activity of the resulting compounds.

The significance of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com The presence of the ethyl group can influence the compound's lipophilicity and its interaction with biological targets. Research into various substituted 4-hydroxycoumarins has revealed a wide spectrum of biological activities beyond anticoagulation, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. frontiersin.orgmdpi.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀O₃ | nih.gov |

| Molecular Weight | 190.2 g/mol | nih.govchemimpex.com |

| CAS Number | 55005-28-2 | nih.govchemimpex.comscbt.com |

| Appearance | White crystalline solid | chemimpex.com |

| Melting Point | 214-220 °C | chemimpex.com |

| Synonyms | 6-Ethyl-4-Hydroxy-2H-chromen-2-one | chemimpex.com |

Overview of Current Research Trajectories for 4-Hydroxycoumarin Derivatives

Current research on 4-hydroxycoumarin derivatives is vibrant and multifaceted, extending far beyond their traditional role as anticoagulants. Scientists are actively exploring the synthesis and biological evaluation of novel derivatives with a wide range of pharmacological activities. frontiersin.orgmdpi.com

Key Research Areas:

Antimicrobial and Antifungal Activity: Researchers are synthesizing and testing new 4-hydroxycoumarin derivatives for their efficacy against various bacterial and fungal strains. scielo.org.zanih.gov Some studies have shown that certain derivatives exhibit significant antimicrobial activity. mdpi.comresearchgate.net

Antioxidant Properties: The phenolic moiety in 4-hydroxycoumarins suggests their potential as antioxidants. cdnsciencepub.com Studies have investigated their ability to scavenge free radicals, with some derivatives showing promising antioxidant capacity. nih.govresearchgate.netmdpi.com

Anticancer Activity: The development of coumarin-based compounds as potential anticancer agents is an active area of investigation. researchgate.net Research has explored the antiproliferative effects of novel derivatives on various cancer cell lines. taylorandfrancis.comresearchgate.net

Neuroprotective Agents: The coumarin scaffold is being explored for its potential in developing treatments for neurodegenerative diseases due to its ability to interact with a broad range of proteins. hum-ecol.ru

Novel Synthetic Methodologies: Chemists are developing more efficient and environmentally friendly methods for the synthesis of 4-hydroxycoumarin derivatives, including catalyst-free and multi-component reactions. iastate.eduresearchgate.net

The exploration of 4-hydroxycoumarin derivatives continues to be a promising frontier in medicinal chemistry, with the potential to yield new therapeutic agents for a variety of diseases. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-ethyl-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-7-3-4-10-8(5-7)9(12)6-11(13)14-10/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYULRNGSVREOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20715740 | |

| Record name | 6-Ethyl-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55005-28-2 | |

| Record name | 6-Ethyl-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55005-28-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological and Pharmacological Investigations of 6 Ethyl 4 Hydroxycoumarin Derivatives

In Vitro Biological Activity Studies

Cytotoxic and Anticancer Activities in Cellular Models

Coumarin (B35378) derivatives have been extensively investigated for their potential as anticancer agents. nih.govnih.gov Their mechanisms of action are varied and can include the induction of apoptosis, inhibition of cell proliferation, and interference with cell signaling pathways crucial for tumor growth. nih.govresearchgate.net

The antiproliferative effects of 4-hydroxycoumarin (B602359) derivatives have been evaluated against various cancer cell lines. For instance, a series of novel 4-hydroxy-7-methylcoumarin (B580274) derivatives were synthesized and tested for their anticancer efficacy against the MCF-7 breast cancer cell line. One compound, in particular, demonstrated potent activity with an IC50 value of 0.003 µM. mdpi.com Structure-activity relationship studies indicated that the nature of the substituent at different positions significantly influences the antiproliferative activity. mdpi.com

In another study, six 4-hydroxycoumarin derivatives were investigated for their cytotoxic activities against four human cancer cell lines: SMMC-7721, Bel-7402, MHCC97, and Hep3B. nih.gov One of the compounds exhibited significant potency with IC50 values of 6 ± 1.4, 8 ± 2.0, 7 ± 1.7, and 9 ± 2.0 μM against these cell lines, respectively. nih.gov Similarly, certain coumarin-thiazole hybrids have shown considerable activity against the HepG2 cell line. rsc.org

Furthermore, the cytotoxic properties of new 4-hydroxycoumarin derivatives have been tested on HL-60 and EJ tumor cell lines. nih.gov Two compounds, ethyl 2-[(3,4-dihydroxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-3-oxobutanoate (SS-16) and ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate (SS-21), displayed notable cytotoxic effects, with SS-16 being the more active of the two. nih.gov

| Compound/Derivative | Cell Line(s) | IC50 Value | Reference |

| 4-hydroxy-7-methylcoumarin derivative | MCF-7 | 0.003 µM | mdpi.com |

| 4-hydroxycoumarin derivative | SMMC-7721, Bel-7402, MHCC97, Hep3B | 6-9 µM | nih.gov |

| Ethyl 2-[(3,4-dihydroxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-3-oxobutanoate (SS-16) | HL-60, EJ | More active than SS-21 | nih.gov |

| Ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate (SS-21) | HL-60, EJ | Less active than SS-16 | nih.gov |

| 3-(1-((3-hydroxyphenyl)amino)ethylidene)chroman-2,4-dione-palladium(II) complex (C1) | MIA PaCa-2, A375, HCT116, MRC-5 | 3 µM, 5.4 µM, 7 µM, 8.8 µM | nih.gov |

| 3-(1-((4-hydroxyphenyl)amino)ethylidene)chroman-2,4-dione-palladium(II) complex (C2) | MIA PaCa-2, A375, HCT116, MRC-5 | 6 µM, 17 µM, 14.5 µM, 25 µM | nih.gov |

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Coumarin derivatives have been shown to trigger apoptosis in various cancer cells through different pathways. nih.gov

Studies have demonstrated that certain furanocoumarin derivatives can induce apoptosis in human leukemic cell lines. mdpi.comdntb.gov.ua The pro-apoptotic effects of coumarin compounds have also been observed in human osteosarcoma cells (MG63), where they caused a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, along with the activation of caspases 3, 8, and 9. mdpi.com

The intrinsic pathway of apoptosis, which is mediated by mitochondria, plays a crucial role. nih.gov This pathway involves the activation of initiator caspases like caspase-9, which in turn activates executioner caspases such as caspase-3. nih.gov Some coumarin derivatives induce apoptosis in breast cancer cell lines through the BCL-2 and caspase-9 cascades. nih.gov For example, 7,8-Dihydroxy-4-methylcoumarin has been shown to induce apoptosis by downregulating p53, Bax, p21, and COX-2, while upregulating c-Myc protein. nih.gov

In leukemia cells, the coumarin derivative 3′S,4′S-disenecioylkhellactone, isolated from Peucedanum japonicum, has been found to induce apoptosis. nih.gov The process is characterized by an increase in both early and late apoptotic cells in a time-dependent manner. nih.gov This apoptotic induction is associated with the activation of caspases-3, -8, and -9. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal)

Coumarin derivatives are recognized for their broad-spectrum antimicrobial properties. nih.govmdpi.com The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the coumarin ring.

Newly synthesized 4-hydroxycoumarin derivatives have demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.govbjbms.org However, their activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa was found to be insignificant. nih.govbjbms.org The antifungal activity against Candida albicans was also observed to be weaker. nih.govbjbms.org

In a study evaluating a series of 4-hydroxycoumarin derivatives, compounds with specific substitutions showed favorable antibacterial activity. For instance, against Staphylococcus aureus, certain derivatives exhibited significant zones of inhibition. scielo.brscielo.br Similarly, other derivatives were found to be active against the Gram-negative bacterium Salmonella typhimurium. scielo.brscielo.br The presence of CF3 and OH substituents on the coumarin ring has been linked to antibacterial activity against food-poisoning bacteria. mdpi.com

Furthermore, 3-arylcarbamoyl-4-hydroxycoumarins have been reported to possess significant activity against Gram-positive bacteria, while 3-acylamino-4-hydroxycoumarins showed moderate antibacterial and antifungal effects. nih.gov

| Derivative Type | Target Microorganism(s) | Observed Activity | Reference(s) |

| Dimer and tetramer type 4-hydroxycoumarins | Bacillus subtilis, Staphylococcus aureus (Gram-positive) | Good antibacterial activity | nih.govbjbms.org |

| Dimer and tetramer type 4-hydroxycoumarins | Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | No significant activity | nih.govbjbms.org |

| Dimer and tetramer type 4-hydroxycoumarins | Candida albicans (Fungus) | Weaker activity | nih.govbjbms.org |

| 4-hydroxy-6-nitrocoumarin derivatives | Staphylococcus aureus | Favorable antibacterial activity | scielo.brscielo.br |

| 4-hydroxy-6-nitrocoumarin derivatives | Salmonella typhimurium | Active | scielo.brscielo.br |

| 3-Arylcarbamoyl-4-hydroxycoumarins | Gram-positive bacteria | Significant activity | nih.gov |

| 3-Acylamino-4-hydroxycoumarins | Bacteria and Fungi | Moderate activity | nih.gov |

Antioxidant and Free Radical Scavenging Potentials

Many coumarin derivatives, particularly those with hydroxyl substitutions, exhibit potent antioxidant and free radical scavenging activities. nih.govnih.gov These properties are crucial in combating oxidative stress, which is implicated in various diseases. nih.gov

The antioxidant potential of 4-hydroxycoumarin derivatives has been evaluated using various in vitro assays, such as the DPPH• (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. scholaris.ca The presence of a phenolic moiety is a likely contributor to the free radical scavenging capacity. scholaris.ca Substitutions at the C6 position of the coumarin ring appear to enhance the scavenging potential. scholaris.ca

In one study, several synthesized 4-hydroxycoumarins demonstrated DPPH• scavenging capacity higher than butylated hydroxytoluene (BHT), a standard antioxidant. scholaris.ca Specifically, 4-hydroxy-6-methoxy-2H-chromen-2-one outperformed both BHT and ascorbic acid. scholaris.ca

The scavenging ability of coumarin derivatives is also dependent on the position of the hydroxyl group. It has been shown that a hydroxyl group at position 7 enhances peroxide scavenging more effectively than a hydroxyl group at position 4. mdpi.com Palladium(II) complexes of some 4-hydroxycoumarin derivatives have shown selective antiradical activity towards hydroxyl (•OH) and hydroperoxyl (•OOH) radicals. nih.gov

| Assay | Compound/Derivative | Result | Reference |

| DPPH• Scavenging | 4-hydroxy-6-methoxy-2H-chromen-2-one | IC50 = 0.05 mM (outperformed BHT and ascorbic acid) | scholaris.ca |

| ABTS•+ Scavenging | Various 4-hydroxycoumarins | IC50 values ranging from 3.86 µM to 844.84 µM | scholaris.ca |

| Peroxide Scavenging | 7-hydroxycoumarin | IC50 = 7029 mg/L | mdpi.com |

| Peroxide Scavenging | 4-hydroxycoumarin | IC50 = 9150 mg/L | mdpi.com |

| •OH and •OOH Radical Scavenging | Palladium(II) complexes of 4-hydroxycoumarin derivatives | Selective antiradical activity | nih.gov |

Anti-inflammatory Effects

Coumarin and its derivatives are known to possess significant anti-inflammatory properties. nih.govnih.gov Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes.

Several 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.gov Some of these compounds exhibited higher anti-inflammatory activity than the standard drug indomethacin. nih.gov The anti-inflammatory effects of coumarins can be attributed to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.gov

Hydroxycoumarins, in general, have shown potent anti-inflammatory activity. researchgate.net For instance, 6,7-dihydroxy-4-methylcoumarin and 7,8-dimethoxycoumarin (B190902) have been reported to inhibit inflammation through the MAPK and NF-κB signaling pathways. mdpi.com Furthermore, certain 4-hydroxycoumarin derivatives have shown the potential to suppress inflammation in skin cells by decreasing the production of interleukins IL-6 and IL-8. researchgate.net

Anticoagulant Properties and Associated Biological Pathways

Derivatives of 4-hydroxycoumarin are widely recognized for their anticoagulant effects, a property that stems from their structural similarity to vitamin K. wikipedia.orgdrugbank.com This class of compounds functions as vitamin K antagonists, primarily by inhibiting the enzyme vitamin K epoxide reductase (VKOR). wikipedia.orgmdpi.comwikipedia.orgtaylorandfrancis.com This enzyme is a critical component of the vitamin K cycle, responsible for converting vitamin K epoxide back to its active, reduced form. wikipedia.org

The inhibition of VKOR disrupts the gamma-carboxylation of several vitamin K-dependent coagulation factors, including prothrombin (Factor II), and Factors VII, IX, and X. nih.gov This post-translational modification is essential for their biological activity, enabling them to bind calcium ions and participate in the coagulation cascade. By impeding this process, 4-hydroxycoumarin derivatives effectively reduce the concentration of functional clotting factors in the blood, thereby prolonging clotting time. nih.gov

The anticoagulant activity of these derivatives is significantly influenced by the substituent at the 3-position of the coumarin ring. wikipedia.org A large aromatic substituent at this position is a key requirement for potent anticoagulant effects. wikipedia.org While 4-hydroxycoumarin itself is not an anticoagulant, its derivatives have been developed into widely used therapeutic agents. wikipedia.org

| Compound | Observed Anticoagulant Effect | Primary Mechanism of Action |

|---|---|---|

| Warfarin (B611796) | Potent anticoagulant | Inhibition of Vitamin K Epoxide Reductase (VKOR) |

| Dicoumarol | Anticoagulant | Inhibition of Vitamin K Epoxide Reductase (VKOR) |

| Acenocoumarol | Anticoagulant | Inhibition of Vitamin K Epoxide Reductase (VKOR) |

| Phenprocoumon | Anticoagulant | Inhibition of Vitamin K Epoxide Reductase (VKOR) |

Other Investigated Biological Activities (e.g., Antiviral)

Beyond their well-established anticoagulant properties, 4-hydroxycoumarin derivatives have been investigated for a range of other biological activities, including antiviral potential. nih.govorientjchem.orgnih.gov Research has explored the efficacy of these compounds against various viruses, with some derivatives showing promising inhibitory effects. nih.govnih.gov

The antiviral mechanisms of 4-hydroxycoumarin derivatives are diverse and appear to be virus-specific. For instance, certain derivatives have been found to inhibit viral enzymes that are crucial for replication. nih.govnih.gov Studies have shown that some 4-hydroxycoumarin compounds can act as nonpeptidic inhibitors of HIV-1 protease, an enzyme essential for the maturation of the virus. nih.gov Other potential antiviral mechanisms include interference with viral entry into host cells and inhibition of viral gene expression. nih.gov

The structural features of 4-hydroxycoumarin derivatives can be modified to enhance their antiviral activity. For example, the introduction of different substituent groups on the coumarin nucleus can significantly impact their potency and spectrum of activity against different viruses. nih.gov

| Compound/Derivative Class | Virus | Observed Effect |

|---|---|---|

| Various 4-hydroxycoumarin derivatives | Human Immunodeficiency Virus (HIV) | Inhibition of HIV-1 protease nih.gov |

| Coumarin-benzimidazole hybrids | Hepatitis C Virus (HCV) | Anti-HCV activity nih.gov |

| Uracil-coumarin-aromatic compounds | Chikungunya virus (CHIKV) | Inhibitory activity in Vero cells nih.gov |

In Vivo Pharmacological Studies

Efficacy Assessments in Relevant Animal Models

In these animal models, the administration of 4-hydroxycoumarin derivatives typically leads to a dose-dependent increase in PT, confirming their anticoagulant effect. researchgate.net Comparative studies have been conducted to evaluate the efficacy of new synthetic derivatives against established anticoagulants like warfarin. researchgate.net Some studies have reported the development of derivatives with greater anticoagulant effects than warfarin. researchgate.net

Toxicological assessments are also an integral part of in vivo studies. Acute toxicity studies in mice have been performed to determine the safety profile of new coumarin derivatives. researchgate.netrsdjournal.org These studies help in identifying potential adverse effects and establishing a therapeutic window for these compounds. zaslavsky.com.ua

Application of Zebrafish Embryo Models in Early Biological Screening

In recent years, the zebrafish (Danio rerio) embryo has emerged as a valuable in vivo model for the early biological screening of various compounds, including 4-hydroxycoumarin derivatives. nih.govresearchgate.netnih.gov The optical transparency of zebrafish embryos allows for real-time visualization of developmental processes and the effects of chemical compounds on organogenesis. eujournal.org

Zebrafish embryos have been utilized to assess the developmental toxicity and teratogenic potential of 4-hydroxycoumarin and its derivatives. researchgate.netnih.gov Exposure of embryos to these compounds can lead to a range of developmental abnormalities, such as tail deformities, cardiac edema, and cephalic malformations, in a dose-dependent manner. researchgate.net Such studies provide crucial information about the potential risks associated with these compounds during embryonic development.

Furthermore, the zebrafish embryo model is used to investigate specific biological activities. For instance, the anti-angiogenic potential of 7-hydroxycoumarin has been demonstrated in zebrafish embryos, where it was shown to impair the patterning of major blood vessels. eujournal.org This model offers a rapid and cost-effective platform for high-throughput screening of new coumarin derivatives for various pharmacological activities before proceeding to more complex and time-consuming mammalian models. nih.govnih.gov

| Compound Name |

|---|

| 6-Ethyl-4-hydroxycoumarin |

| 4-hydroxycoumarin |

| Warfarin |

| Dicoumarol |

| Acenocoumarol |

| Phenprocoumon |

| 7-hydroxycoumarin |

Mechanistic Elucidation of 6 Ethyl 4 Hydroxycoumarin Derivative Bioactivity

Identification of Molecular Targets and Binding Interactions

The biological effects of 6-Ethyl-4-hydroxycoumarin and its chemical relatives are predicated on their ability to bind to specific molecular targets, thereby initiating a cascade of cellular events. While direct studies on this compound are limited, research on the broader 4-hydroxycoumarin (B602359) class points to key protein targets.

One of the most well-characterized targets for 4-hydroxycoumarin derivatives is Vitamin K 2,3-epoxide reductase (VKOR) , an integral membrane protein essential for the vitamin K cycle and, consequently, blood coagulation. northwestern.edunih.govmdpi.com The interaction with VKOR is a cornerstone of the anticoagulant activity exhibited by many compounds in this class.

Another significant molecular target for coumarin (B35378) compounds is the bacterial enzyme DNA gyrase , specifically the B subunit (GyrB). nih.govnih.gov This enzyme is crucial for bacterial DNA replication, and its inhibition forms the basis of the antibacterial action of coumarin antibiotics.

Furthermore, studies have extensively investigated the binding of coumarin derivatives to transport proteins like Human Serum Albumin (HSA) . nih.govnih.gov While not a target for direct pharmacological action, binding to HSA is critical for the distribution and bioavailability of these compounds. These interactions are predominantly hydrophobic, with the coumarin molecule fitting into specific pockets within the protein structure. Hydrogen bonds also play a role in stabilizing the protein-ligand complex. nih.gov For instance, molecular docking studies have shown that coumarin derivatives tend to bind to the subdomain IB of HSA. nih.gov

Modulation of Key Cellular Signaling Pathways

The interaction of this compound derivatives with their molecular targets leads to the modulation of various cellular signaling pathways. This modulation is central to their observed biological effects, ranging from anticoagulation to potential anticancer activities.

Enzyme Inhibition Studies

The primary mechanism through which 4-hydroxycoumarin derivatives exert their effects is via enzyme inhibition.

Vitamin K 2,3-Epoxide Reductase (VKOR): The anticoagulant action of 4-hydroxycoumarins stems from their potent inhibition of VKOR. northwestern.edumdpi.com This enzyme catalyzes the reduction of vitamin K epoxide to vitamin K, a necessary step for the post-translational gamma-carboxylation of several blood clotting factors. nih.govwikipedia.org By inhibiting VKOR, these compounds lead to a depletion of reduced vitamin K, resulting in the production of under-carboxylated and inactive clotting factors. nih.gov Studies have shown that the inhibition is particularly effective against the dithiothreitol (B142953) (DTT)-dependent activity of the enzyme in microsomal preparations. northwestern.edu The proposed mechanism involves the binding of the coumarin to the oxidized, inactive form of the reductase, which attenuates the rate of its reactivation. nih.gov

DNA Gyrase B: Coumarin-based antibiotics function by inhibiting the ATPase activity of the GyrB subunit of DNA gyrase. nih.govnih.gov This inhibition is competitive with ATP binding. nih.gov By blocking the energy-providing hydrolysis of ATP, these compounds prevent the DNA supercoiling function of the enzyme, which is essential for bacterial cell division and survival. nih.gov X-ray crystallography studies have revealed that although coumarins and ATP analogues have different chemical structures, their binding sites on the enzyme overlap, explaining the competitive inhibition. embopress.org

Cyclooxygenase (COX) and Nitric Oxide Synthase (iNOS): While specific data on this compound is not available, the broader coumarin class has demonstrated anti-inflammatory properties, partly through the inhibition of enzymes like cyclooxygenase and lipoxygenase. nih.gov Some derivatives of 6-acyl-4-aryl/alkyl-5,7-dihydroxycoumarins have been shown to be potent inhibitors of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophage cells. researchgate.net This inhibition of NO production suggests a potential interaction with inducible nitric oxide synthase (iNOS). Certain coumarin derivatives have been specifically investigated as inhibitors of iNOS. acs.org

Table 1: Enzyme Inhibition by Coumarin Derivatives

| Enzyme Target | Inhibitor Class | Mechanism of Action | Biological Effect |

|---|---|---|---|

| Vitamin K 2,3-Epoxide Reductase (VKOR) | 4-Hydroxycoumarins | Inhibition of the reduction of vitamin K epoxide | Anticoagulation northwestern.edumdpi.com |

| DNA Gyrase (GyrB Subunit) | Coumarin Antibiotics | Competitive inhibition of ATPase activity | Antibacterial nih.govnih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Various Coumarins | Inhibition of nitric oxide production | Anti-inflammatory researchgate.net |

Cell Cycle Regulation and Checkpoint Modulation

Beyond enzyme inhibition, coumarin derivatives have been shown to influence cell proliferation by modulating the cell cycle. Studies on the parent compound, coumarin, have demonstrated its ability to induce cell cycle arrest in cancer cells. nih.gov

In human cervical cancer (HeLa) cells, coumarin treatment was found to cause an arrest in the G0/G1 phase of the cell cycle. nih.gov This arrest was associated with a decrease in the expression of proteins that regulate the G0/G1 phase. nih.gov The induction of cell cycle arrest is a key mechanism for inhibiting the uncontrolled proliferation of cancer cells and can lead to apoptosis (programmed cell death). nih.govnih.gov The mechanisms by which coumarin derivatives exert these effects may include the downregulation of oncogene expression and the induction of caspase-mediated apoptosis. nih.gov

Investigations into Protein-Ligand Interactions

The specific bioactivity of this compound and its derivatives is fundamentally governed by the precise nature of their interactions with target proteins at the molecular level. Spectroscopic techniques, molecular docking, and molecular dynamics simulations have been employed to characterize these protein-ligand interactions.

Studies on the binding of various coumarin derivatives to Human Serum Albumin (HSA) provide a model for understanding these interactions. Fluorescence quenching studies have been used to determine the binding constants (K) and thermodynamic parameters of these interactions. nih.govnih.gov

Table 2: Binding Parameters of 7-Hydroxycoumarin Derivatives with Human Serum Albumin (HSA)

| Compound | Binding Constant (K) M⁻¹ | Free Energy (ΔG) kcal/mol |

|---|---|---|

| 7HC-1 | 4.6 ± 0.01 × 10⁴ | -6.34 |

| 7HC-2 | 1.3 ± 0.01 × 10⁴ | -5.58 |

| 7HC-3 | 7.9 ± 0.01 × 10⁴ | -6.65 |

Data sourced from a study on 7-hydroxycoumarin derivatives, illustrating typical binding affinities within the coumarin class. nih.gov

These studies reveal that the binding is a spontaneous process driven by favorable changes in free energy. nih.gov Molecular docking simulations further elucidate the binding mode, showing that coumarin derivatives are often accommodated within hydrophobic pockets of the protein. nih.govnih.gov The interactions are typically stabilized by a combination of hydrophobic forces and hydrogen bonds with specific amino acid residues in the binding site. nih.gov For example, molecular dynamics simulations have shown that HSA-coumarin complexes can reach a stable equilibrium, indicating a stable binding interaction. nih.gov These detailed investigations into protein-ligand interactions are crucial for understanding the structure-activity relationships within the coumarin class and for the rational design of new derivatives with enhanced or more specific bioactivities.

Structure Activity Relationship Sar Studies of 6 Ethyl 4 Hydroxycoumarin Derivatives

Impact of Substituents on Biological Potency

The substitution pattern on the benzo part of the coumarin (B35378) ring plays a significant role in modulating the molecule's biological activity. While specific research focusing solely on the 6-ethyl substituent is limited, broader studies on C6-substituted coumarins offer valuable insights. The introduction of an alkyl group, such as ethyl, at position 6 generally increases the lipophilicity of the molecule. This enhanced lipophilicity can improve the compound's ability to cross cell membranes, potentially leading to increased bioavailability and interaction with intracellular targets.

In the context of anticancer activity, for instance, a study on 6-bromo-4-bromomethyl-7-hydroxycoumarin demonstrated reasonable cytotoxic activities, suggesting that halogen substitution at the C6 position is tolerated and can contribute to the desired biological effect. nih.gov Another study synthesized 6-ethyl-7-hydroxy-4-methyl coumarin as part of a series to investigate Mcl-1 inhibitory activities, indicating the interest in exploring alkyl substitutions at this position for developing new therapeutic agents. nih.gov The electronic nature of the substituent at position 6 also matters. Electron-donating groups at this position can influence the electron density of the entire ring system, which may affect binding to target enzymes or receptors.

The 4-hydroxy group is a hallmark of a major class of coumarin derivatives and is fundamental to many of their biological activities. nih.govwikipedia.org It is the key structural feature responsible for the anticoagulant properties of compounds like warfarin (B611796) and dicoumarol. wikipedia.orgnih.gov This hydroxyl group allows the molecule to exist in different tautomeric forms and is crucial for its mechanism of action, which involves the inhibition of the vitamin K epoxide reductase enzyme. nih.gov

Beyond anticoagulation, the 4-hydroxy moiety is also important for other pharmacological effects:

Antioxidant Activity: The presence of the hydroxyl group, particularly in the 4-position, contributes to the radical scavenging properties of these coumarins. mdpi.com

Antimicrobial and Antifungal Activity: Many 4-hydroxycoumarin (B602359) derivatives have shown significant antibacterial and antifungal properties. nih.govscielo.br

Anticancer Activity: The 4-hydroxycoumarin scaffold is a common feature in derivatives designed as potential anticancer agents. nih.gov

Modification or removal of the 4-hydroxy group generally leads to a significant loss of these biological activities, highlighting its critical role as a primary pharmacophoric element.

Substitutions at other positions of the coumarin ring, particularly at C3, C5, and C7, can fine-tune the biological activity of 4-hydroxycoumarin derivatives.

Position 3: This position is a common site for modification. Introducing various substituents here can dramatically alter the compound's activity. For example, in anticoagulants like warfarin, a large lipophilic substituent at C3 is essential for high potency. In the context of anticancer agents, 7,8-dihydroxycoumarins bearing alkyl groups at the C3 position were found to be the most effective subgroup in one study. nih.gov

Position 7: Hydroxylation or methoxylation at the C7 position is frequently associated with enhanced antioxidant and anticancer activities. In a study of 4-methylcoumarins, 7,8-dihydroxy derivatives showed the most potent cytotoxic effects. nih.gov

Other Positions (5, 8): Substitutions at positions 5 and 8 also modulate activity. For instance, introducing nitrogen-containing groups at these positions was found to be unfavorable for Mcl-1 inhibition in one study. nih.gov

Identification of Key Pharmacophoric Elements for Specific Biological Effects

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For 4-hydroxycoumarin derivatives, key pharmacophoric elements can be identified for their primary activities:

Anticoagulant Activity: The essential pharmacophore consists of the 4-hydroxycoumarin nucleus, with the hydroxyl group being indispensable. A lipophilic substituent at the 3-position is also a critical element for potent activity.

Antioxidant Activity: The 4-hydroxy group is a key hydrogen-bond donor, which is an important parameter for describing antioxidant activity. nih.gov The presence of additional hydroxyl or other electron-donating groups on the benzene (B151609) ring (e.g., at C7) generally enhances this activity.

Anticancer Activity: The pharmacophoric requirements for anticancer activity are more diverse and depend on the specific target. However, studies have shown that the 4-hydroxycoumarin scaffold is a privileged structure. For Mcl-1 inhibitors, a catechol (dihydroxy) group on the benzene ring was identified as a key constituent for inhibitory activity. nih.gov For other cytotoxic effects, combinations of hydroxyl groups at positions 7 and 8, along with alkyl chains at C3, have proven effective. nih.gov

The following table summarizes the key pharmacophoric features for different biological activities of 4-hydroxycoumarin derivatives.

| Biological Activity | Essential Pharmacophoric Elements | Enhancing Features |

|---|---|---|

| Anticoagulant | 4-hydroxy group, Coumarin lactone ring | Lipophilic substituent at C3 |

| Antioxidant | 4-hydroxy group | Additional hydroxyl groups on the benzene ring (e.g., C7, C8) |

| Anticancer | Coumarin scaffold | Varies by target; e.g., Catechol group for Mcl-1 inhibition, Alkyl groups at C3, Hydroxyl groups at C7/C8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govmdpi.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict their activity.

Several QSAR studies have been conducted on coumarin derivatives to understand the structural requirements for various biological activities, particularly antioxidant effects. nih.govmdpi.comresearchgate.net These studies have identified several key descriptors that are important for the activity of these compounds:

Lipophilicity (logP): This descriptor is often correlated with the ability of a compound to cross cell membranes and reach its target. For many biological activities, an optimal level of lipophilicity is required.

Electronic Descriptors: Parameters like electronegativity, polarizability, and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial. They describe the ability of the molecule to participate in electronic interactions, such as hydrogen bonding and charge-transfer reactions, which are often involved in radical scavenging and enzyme inhibition.

Steric/Topological Descriptors: These descriptors relate to the size and shape of the molecule. They are important for determining how well the molecule fits into the binding site of a target protein.

A QSAR study on the antioxidant activity of 4-hydroxycoumarin derivatives revealed that complexity, H-bond donor character, and lipophilic character are important parameters. nih.gov Another study found that the number of secondary amines, polarizability, and H-bond potential are important properties governing antioxidant activity. researchgate.net

The general equation for a QSAR model can be represented as:

Biological Activity = f (Descriptor 1, Descriptor 2, ..., Descriptor n)

Where 'f' is a mathematical function (often linear regression) and the descriptors are the calculated molecular properties. These models, once validated, can be used to predict the activity of newly designed compounds in silico, thereby saving time and resources in the drug discovery process.

The following table lists some of the molecular descriptors commonly used in QSAR studies of coumarin derivatives and their significance.

| Descriptor Type | Example Descriptor | Significance in Biological Activity |

|---|---|---|

| Lipophilic | logP | Relates to membrane permeability and bioavailability. |

| Electronic | HOMO/LUMO Energy | Indicates electron-donating/accepting ability, important for antioxidant and redox reactions. |

| Dipole Moment | Reflects the polarity of the molecule and its ability to engage in polar interactions. | |

| Steric | Molecular Volume/Surface Area | Important for the fit of the molecule into a receptor's binding site. |

| Topological | Connectivity Indices | Describes the branching and complexity of the molecular structure. |

Computational Chemistry and Molecular Modeling of 6 Ethyl 4 Hydroxycoumarin

Density Functional Theory (DFT) Calculations for Structural Optimization and Quantum-Chemical Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For 6-Ethyl-4-hydroxycoumarin, DFT calculations are instrumental in determining its most stable three-dimensional geometry. The process begins with building an initial structure of the molecule, which is then subjected to geometry optimization. This iterative process adjusts the positions of the atoms until a minimum energy state on the potential energy surface is found.

Commonly, hybrid functionals such as B3LYP (Becke's three-parameter Lee-Yang-Parr) are employed in conjunction with basis sets like 6-311++G(d,p). academie-sciences.frnih.gov The choice of functional and basis set provides a balance between computational cost and accuracy for organic molecules. academie-sciences.frnih.gov The optimization yields precise data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available, for instance from X-ray crystallography of similar compounds. academie-sciences.fr

Once the structure is optimized, a variety of quantum-chemical properties can be calculated. These properties are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Table 1: Key Quantum-Chemical Properties Calculable via DFT for this compound

| Property | Significance |

| Total Energy | Indicates the overall stability of the optimized molecular structure. Lower energy corresponds to higher stability. |

| Dipole Moment | Measures the polarity of the molecule, which influences its solubility and ability to engage in electrostatic interactions. |

| Rotational Constants | Provides information used in the analysis of microwave spectroscopy data. |

| Vibrational Frequencies | Predicts the molecule's infrared (IR) and Raman spectra, allowing for the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net |

| Mulliken Atomic Charges | Estimates the partial charge distribution on each atom, highlighting electropositive and electronegative sites within the molecule. |

These DFT-derived parameters provide a fundamental electronic and structural description of this compound, forming the basis for further computational analysis.

Conformational Analysis and Stability Predictions

The structural flexibility of this compound, particularly concerning the orientation of the ethyl group at the C6 position and the tautomerism of the 4-hydroxy group, necessitates a thorough conformational analysis. nih.govnih.gov The molecule can exist in different spatial arrangements, or conformers, each with a distinct energy level.

Computational methods can systematically explore the conformational landscape. For the ethyl group, rotation around the single bond connecting it to the coumarin (B35378) ring can be studied by performing a relaxed potential energy surface (PES) scan. This involves rotating the dihedral angle in defined steps and performing a geometry optimization at each step to calculate the corresponding energy. The resulting energy profile reveals the most stable (lowest energy) and least stable (highest energy) conformations.

Furthermore, 4-hydroxycoumarins can exist in different tautomeric forms. The primary equilibrium is between the 4-hydroxy-2H-chromen-2-one form and the 2,4-chromanedione form. DFT calculations can predict the relative stability of these tautomers by comparing their total electronic energies. For most 4-hydroxycoumarin (B602359) derivatives, the enol (4-hydroxy) form is found to be significantly more stable. nih.gov These stability predictions are critical, as the dominant conformer or tautomer is the one most likely to be biologically active.

Molecular Docking Studies with Known Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is crucial for hypothesis-driven drug discovery, as it helps identify potential biological targets and elucidates the molecular basis of ligand-receptor recognition. nih.govnih.gov

The process involves preparing the 3D structures of both the ligand (optimized via DFT) and the target protein, often obtained from the Protein Data Bank (PDB). Software like AutoDock is then used to explore possible binding modes of the ligand within the active site of the receptor. nih.gov A scoring function estimates the binding affinity, typically expressed as a binding energy (kcal/mol), for each pose. researchgate.net More negative binding energies suggest stronger and more favorable interactions.

Coumarin derivatives are known to interact with a wide range of biological targets. Docking studies for this compound would logically investigate its binding potential with these established receptors to predict its pharmacological profile.

Table 2: Potential Biological Receptors for Molecular Docking Studies of this compound

| Receptor Target | PDB ID (Example) | Potential Therapeutic Area | Key Interactions Observed for Coumarins |

| Cyclin-Dependent Kinase 8 (CDK-8) | 5XG | Anticancer | Hydrogen bonding and hydrophobic interactions. nih.gov |

| Receptor Tyrosine Kinase (e.g., EGFR) | 3GQL, 3W2S | Anticancer | Hydrogen bonds, π-π stacking, and alkyl-π interactions. academie-sciences.frnih.gov |

| Acetylcholinesterase (AChE) | 4EY7 | Alzheimer's Disease | Interactions with catalytic and peripheral anionic sites. nih.gov |

| DNA Gyrase B | 1KZN | Antibacterial | Hydrogen bonding with key amino acid residues in the ATP-binding site. researchgate.net |

| SARS-CoV-2 Spike Protein (RBD)/ACE2 Complex | 6LZG | Antiviral | Hydrogen bonding and polar interactions with residues at the protein-protein interface. researchgate.net |

The analysis of the docking results focuses on identifying key interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, between this compound and the amino acid residues of the receptor. These insights can explain the molecule's potential mechanism of action and guide the design of derivatives with improved binding affinity and selectivity.

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. mdpi.comdntb.gov.ua MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe fluctuations, conformational changes, and the stability of interactions on a timescale of nanoseconds to microseconds. youtube.com

Following a promising docking result, an MD simulation would be the logical next step. The docked complex of this compound and its target receptor is placed in a simulated physiological environment (a box of water molecules and ions). The simulation then tracks the trajectory of every atom over time.

Analysis of the MD trajectory provides valuable information:

Root Mean Square Deviation (RMSD): This metric is calculated for the protein backbone and the ligand to assess the stability of the complex. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound. youtube.com

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are rigid. High fluctuations in the active site might indicate conformational changes induced by ligand binding. youtube.com

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and receptor throughout the simulation can be monitored. Stable hydrogen bonds are a key indicator of a strong and specific interaction.

Binding Free Energy Calculations: Techniques like MM/PBSA and MM/GBSA can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, refining the initial predictions from docking scores. youtube.com

MD simulations thus validate the binding mode predicted by docking and provide a deeper understanding of the dynamics and thermodynamics of the ligand-target interaction. mdpi.com

Prediction of Electronic and Molecular Properties Relevant to Reactivity and Activity

The electronic properties of a molecule are intrinsically linked to its chemical reactivity and biological activity. DFT calculations are used to compute several key electronic descriptors for this compound.

The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. nih.govresearchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is an indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP plots the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps are useful for predicting how the molecule will interact with other molecules, with nucleophilic attack favored at the positive regions and electrophilic attack at the negative regions. researchgate.net

Table 3: Key Electronic Properties and Reactivity Descriptors for this compound

| Parameter | Definition | Relevance to Reactivity and Activity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons; higher HOMO energy suggests better electron-donating ability (e.g., in antioxidant reactions). opensciencepublications.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons; lower LUMO energy suggests better electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the LUMO and HOMO. | A smaller gap implies higher chemical reactivity, lower kinetic stability, and higher polarizability. nih.gov |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule (approximated by -E_HOMO). | Relates to the molecule's antioxidant capacity through electron transfer mechanisms. opensciencepublications.comopensciencepublications.com |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule (approximated by -E_LUMO). | Measures the ability of the molecule to stabilize an added electron. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Predicts sites for non-covalent interactions, such as hydrogen bonding, and sites for electrophilic and nucleophilic attack. researchgate.net |

By calculating these properties, researchers can predict the reactive sites of this compound, understand its potential for undergoing specific types of chemical reactions, and correlate its electronic structure with observed biological activities, such as antioxidant potential. opensciencepublications.com

Toxicological and Safety Assessments of 6 Ethyl 4 Hydroxycoumarin Derivatives

In Vitro Cytotoxicity Profiling in Non-Target/Healthy Cell Lines

In vitro cytotoxicity studies are crucial for determining the potential of a chemical substance to cause harm to cells. These assays are typically conducted on various non-target or healthy cell lines to assess the basal cytotoxicity of a compound.

Research Findings:

No specific in vitro cytotoxicity studies have been identified for 6-Ethyl-4-hydroxycoumarin in non-target or healthy cell lines.

However, studies on other 4-hydroxycoumarin (B602359) derivatives have been conducted. For instance, some research has evaluated the cytotoxic effects of different 4-hydroxycoumarin derivatives on various cell lines, including tumor cells. nih.gov These studies provide insights into the structure-activity relationships that influence cytotoxicity within this class of compounds. For example, certain substitutions on the coumarin (B35378) ring have been shown to modulate the cytotoxic potential. nih.gov Without direct testing of this compound, its in vitro cytotoxic profile remains unknown.

Interactive Data Table: In Vitro Cytotoxicity of 4-Hydroxycoumarin Derivatives (Data for this compound is not available)

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Ethyl 2-[(3,4-dihydroxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-3-oxobutanoate | HL-60 (Human promyelocytic leukemia cells) | Not Specified | Cytotoxicity | Active | nih.gov |

| Ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate | HL-60 (Human promyelocytic leukemia cells) | Not Specified | Cytotoxicity | Active | nih.gov |

| Ethyl 2-[(3,4-dihydroxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-3-oxobutanoate | EJ (Human urinary bladder carcinoma cells) | Not Specified | Cytotoxicity | Active | nih.gov |

| Ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate | EJ (Human urinary bladder carcinoma cells) | Not Specified | Cytotoxicity | Active | nih.gov |

| This compound | Not Available | Not Available | Not Available | No Data |

In Vivo Acute and Subacute Toxicity Evaluations

In vivo toxicity studies in animal models are essential for understanding the systemic effects of a substance after single (acute) or repeated (subacute) exposure. These studies help in determining the potential target organs of toxicity and establishing dose-response relationships.

Research Findings:

There are no available reports on the in vivo acute or subacute toxicity of this compound.

Interactive Data Table: In Vivo Acute Toxicity of 4-Hydroxycoumarin and Derivatives (Data for this compound is not available)

| Compound | Species | Route of Administration | Observation | Result | Reference |

| 4-Hydroxycoumarin | Mice | Oral | No signs of toxicity | Non-toxic at 200 mg/kg | rsdjournal.org |

| Coumarin | Mice | Oral | Lethal Dose 50 | LD50: 196-780 mg/kg | rsdjournal.org |

| Umbelliferone | Not Specified | Oral | No lethality or toxic reaction | Non-toxic at tested doses | rsdjournal.org |

| This compound | Not Available | Not Available | Not Available | No Data |

Mutagenicity and Anti-mutagenicity Assessments

Mutagenicity assays are designed to identify substances that can cause genetic mutations, while anti-mutagenicity assays assess the potential of a substance to counteract the effects of a known mutagen. The Ames test is a widely used bacterial reverse mutation assay for mutagenicity screening.

Research Findings:

No mutagenicity or anti-mutagenicity studies have been specifically conducted on this compound.

However, extensive testing on other 4-hydroxycoumarin derivatives provides some context. For instance, 4-hydroxycoumarin itself was found to be non-mutagenic in the Ames test, both with and without metabolic activation. rsdjournal.org Similarly, other derivatives like 6,7-dihydroxycoumarin and 4-methylesculetin (B191872) have also been shown to be non-mutagenic in the Ames test. rsdjournal.orgnih.gov Furthermore, 4-hydroxycoumarin has demonstrated anti-mutagenic properties, showing a protective effect against chromosomal damage induced by cyclophosphamide (B585) in an in vivo micronucleus assay. rsdjournal.org

Interactive Data Table: Mutagenicity of 4-Hydroxycoumarin and Derivatives (Data for this compound is not available)

| Compound | Assay | Test System | Metabolic Activation | Result | Reference |

| 4-Hydroxycoumarin | Ames Test | Salmonella typhimurium | With and Without S9 | Non-mutagenic | rsdjournal.org |

| 6,7-Dihydroxycoumarin | Ames Test | Salmonella typhimurium | Not Specified | Non-mutagenic | nih.gov |

| 4-Methylesculetin | Ames Test | Salmonella typhimurium | Not Specified | Non-mutagenic | nih.gov |

| This compound | Not Available | Not Available | Not Available | No Data |

Genotoxicity Evaluations

Genotoxicity assays are a broader category of tests that detect any damage to the genetic material (DNA) within a cell, including DNA strand breaks, chromosomal damage, and aneuploidy.

Research Findings:

There is no available data on the genotoxicity of this compound.

Studies on related compounds have been performed. For example, 6,7-dihydroxycoumarin did not induce significant DNA damage in in vivo studies using the comet assay on various mouse organs, nor did it cause an increase in micronucleated polychromatic erythrocytes in the bone marrow, indicating a lack of clastogenic or aneugenic potential. researchgate.net The parent compound, 4-hydroxycoumarin, also did not induce chromosomal mutations in an in vivo micronucleus test. rsdjournal.org

Interactive Data Table: Genotoxicity of 4-Hydroxycoumarin Derivatives (Data for this compound is not available)

| Compound | Assay | Test System | Endpoint | Result | Reference |

| 6,7-Dihydroxycoumarin | Comet Assay | Mouse (peripheral blood, liver, bone marrow, testicular cells) | DNA Damage | No significant DNA damage | researchgate.net |

| 6,7-Dihydroxycoumarin | Micronucleus Test | Mouse (bone marrow cells) | Chromosomal Damage | No significant increase in micronucleated cells | researchgate.net |

| 4-Hydroxycoumarin | Micronucleus Test | Mouse (peripheral blood) | Chromosomal Damage | No induction of chromosomal mutation | rsdjournal.org |

| This compound | Not Available | Not Available | Not Available | No Data |

Risk Assessment Frameworks for 4-Hydroxycoumarin Class Compounds

Risk assessment frameworks for chemical compounds, particularly those with therapeutic applications like many 4-hydroxycoumarin derivatives (e.g., warfarin), are well-established. These frameworks integrate data on hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Framework Components:

For 4-hydroxycoumarin anticoagulants, the risk assessment primarily focuses on their narrow therapeutic index and the potential for adverse effects, most notably bleeding. nih.govcqc.org.uk Key components of the risk assessment and management framework include:

Regular Monitoring: For therapeutic agents like warfarin (B611796), regular monitoring of the International Normalised Ratio (INR) is crucial to ensure the patient remains within the therapeutic range and to adjust dosages accordingly. cqc.org.uk

Pharmacogenetic Testing: The influence of genetic factors on the pharmacokinetics (e.g., CYP2C9 gene) and pharmacodynamics (e.g., VKORC1 gene) of 4-hydroxycoumarin anticoagulants is a significant consideration in risk assessment. nih.gov Genotype-based dosing algorithms have been developed to personalize therapy and minimize risks.

Interaction Checks: 4-hydroxycoumarin derivatives are known to interact with numerous other medications, herbal products, and even certain foods, which can alter their anticoagulant effect. cqc.org.uk A thorough review of potential interactions is a standard part of the risk management process.

Patient Education: Educating patients about the signs of bleeding, the importance of adherence to prescribed dosages and monitoring schedules, and potential interactions is a critical component of safe use.

Application to this compound:

In the absence of any toxicological or pharmacological data for this compound, a specific risk assessment cannot be performed. Should this compound be considered for any application, it would need to undergo a comprehensive toxicological evaluation following established guidelines to characterize its potential hazards and to determine a safe level of exposure. The existing frameworks for other 4-hydroxycoumarin compounds would serve as a valuable template for such an assessment.

Emerging Therapeutic Applications and Future Research Directions

Advancements in Drug Discovery and Development Initiatives

The core structure of 4-hydroxycoumarin (B602359), including derivatives like 6-Ethyl-4-hydroxycoumarin, is the foundation for a multitude of drug discovery programs. These initiatives are built upon the diverse pharmacological effects exhibited by this class of compounds, ranging from anticoagulant to anticancer and anti-inflammatory properties. nih.govnih.gov The primary advancement lies in the systematic synthesis of extensive libraries of substituted coumarins to screen for enhanced biological activities. nih.govscispace.com

Research efforts focus on modifying the basic coumarin (B35378) skeleton to optimize therapeutic efficacy and selectivity. By introducing various functional groups at different positions on the coumarin ring, scientists aim to develop compounds with improved pharmacological profiles. This approach has led to the identification of numerous derivatives with potent cytotoxic effects against various cancer cell lines and significant anti-inflammatory and antimicrobial activities. nih.govscispace.com

Potential as Lead Compounds for Novel Therapeutic Agents

This compound serves as an excellent lead compound for the development of new therapeutic agents due to its versatile and reactive chemical structure. frontiersin.org A lead compound is a chemical starting point for the creation of new drugs. The 4-hydroxycoumarin nucleus is a privileged scaffold in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov

The synthesis of derivatives from this scaffold has yielded compounds with a broad spectrum of biological activities. For instance, the creation of furochromene compounds from this compound has been explored for anti-inflammatory applications. mdpi.com Furthermore, extensive research on the broader 4-hydroxycoumarin class has demonstrated that modifications can lead to potent agents with anticancer, antimicrobial, and antioxidant effects, highlighting the potential for developing novel drugs from the 6-ethyl substituted variant. nih.govnih.gov

The following table summarizes various classes of derivatives synthesized from the 4-hydroxycoumarin scaffold and their observed biological activities, indicating the potential therapeutic avenues for analogues of this compound.

| Derivative Class | Therapeutic Target/Activity | Research Findings |

| 3-Aryl-4-hydroxycoumarins | Anticancer | Demonstrated anti-proliferative effects on breast adenocarcinoma (MCF-7) and human promyelocytic leukemia (HL-60) cells. nih.gov |

| Coumarin-Chalcone Hybrids | Anticancer (Breast Cancer) | Found to be effective against MCF-7 cells, with activity influenced by substitutions on the phenyl ring. mdpi.com |

| N-Heterocyclic Coumarins | Anticancer (Multidrug-Resistant) | Showed selective antiproliferative activity against P-glycoprotein (P-gp) overexpressing multidrug-resistant (MDR) cancer cell lines. nih.gov |

| Benzopyranodicoumarins | Antibacterial, Antioxidant | Evaluated for their ability to inhibit bacterial growth and scavenge free radicals. researchgate.net |

| Coumarin-Sulfonamide Hybrids | Anticancer (Breast Cancer) | Exhibited high efficacy against MCF-7 cells, with potency depending on the substitution pattern. mdpi.com |

This table is interactive. Click on the headers to sort the data.

Strategies for Overcoming Drug Resistance in Disease Models

A significant challenge in cancer therapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of chemotherapeutic drugs. nih.gov A primary mechanism for MDR is the overexpression of transmembrane efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer drugs from the cell. frontiersin.org

Recent research has highlighted the potential of coumarin derivatives to overcome MDR. frontiersin.orgnih.gov These compounds are being investigated for their ability to inhibit the function of efflux pumps, thereby increasing the intracellular concentration and efficacy of conventional anticancer drugs. frontiersin.org Studies have shown that certain sesquiterpene coumarins can reverse resistance to cisplatin (B142131) in human ovarian cancer cells. frontiersin.org Similarly, novel N-heterocyclic coumarin derivatives have demonstrated selective antiproliferative activity against MDR cancer cells, suggesting they could be developed as standalone treatments or as adjuvants to existing chemotherapy regimens. nih.gov The this compound scaffold is a promising candidate for developing such MDR-modulating agents.

Exploration of Undiscovered Biological Activities

While the anticoagulant and anti-inflammatory properties of coumarins are well-documented, research is ongoing to uncover new biological activities. nih.govnih.gov The versatility of the this compound structure allows for its use in diverse biological studies. For example, its inherent fluorescence makes it a candidate for developing probes to detect metal ions in biological systems. frontiersin.org

Furthermore, the coumarin scaffold is being explored for its role in modulating cellular signaling pathways implicated in various diseases. mdpi.com Research into the broader coumarin class has identified derivatives that can inhibit enzymes like aldo-keto reductase family 1 member B10 (AKR1B10), which is linked to cancer cell proliferation and cisplatin resistance. frontiersin.org Other derivatives target the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. frontiersin.org These findings suggest that this compound derivatives could be developed to target novel biological pathways and therapeutic areas that are currently underexplored.

Rational Design of Next-Generation this compound Analogues

The future of drug development with this compound lies in the rational design of next-generation analogues. This approach uses an understanding of the structure-activity relationship (SAR) to make targeted chemical modifications that enhance a desired biological effect while minimizing off-target effects. For the this compound scaffold, rational design strategies may include:

Modification of the C3 Position: This position is a common site for introducing new substituents to create hybrids with other pharmacologically active molecules, such as chalcones or sulfonamides, to generate bifunctional molecules with potentially synergistic effects. mdpi.com

Substitution on the Benzene (B151609) Ring: Altering the substituents on the benzene portion of the coumarin ring, beyond the existing 6-ethyl group, can fine-tune the electronic and lipophilic properties of the molecule, which can significantly impact its biological activity and pharmacokinetic profile.

Creation of Hybrid Molecules: Synthesizing hybrids that combine the coumarin scaffold with other known pharmacophores (e.g., N-heterocycles) is a key strategy for developing agents with novel mechanisms of action, such as the ability to overcome multidrug resistance. nih.gov

Integration of Advanced In Silico, In Vitro, and In Vivo Methodologies in Future Investigations

To accelerate the discovery and development of new drugs based on this compound, a multi-pronged research approach is essential.

In Silico Methods: Computational tools play a crucial role in modern drug design. Molecular docking simulations, for instance, can predict how different this compound analogues will bind to specific biological targets, such as viral proteins or cancer-related enzymes. researchgate.net These methods allow researchers to prioritize the synthesis of compounds with the highest predicted activity, saving time and resources.

In Vitro Studies: Laboratory-based assays are used to evaluate the biological activity of newly synthesized compounds. These include cell viability assays on various human cancer cell lines (e.g., MCF-7, HL-60) to determine antiproliferative effects and enzyme inhibition assays to understand the mechanism of action. nih.gov

In Vivo Models: Compounds that show promise in in vitro studies are then tested in animal models of disease. These in vivo investigations are critical for evaluating the efficacy, pharmacokinetics, and safety of a potential drug candidate before it can be considered for human trials.

By integrating these advanced methodologies, researchers can systematically design, synthesize, and evaluate the next generation of this compound derivatives for a wide range of therapeutic applications.

Q & A

Q. How should researchers design dose-response studies to evaluate the cytotoxicity of this compound derivatives?

- Methodological Answer :

- Range-finding assays : Start with broad concentrations (1 nM–100 µM) and narrow based on IC₅₀ values.

- Controls : Include vehicle controls (e.g., DMSO) and positive controls (e.g., doxorubicin).

- Endpoint selection : Combine MTT assays with live-cell imaging to assess apoptosis vs. necrosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.